2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

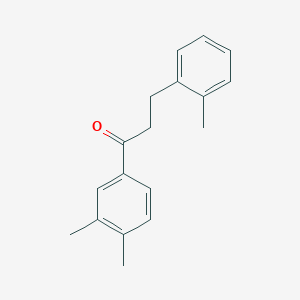

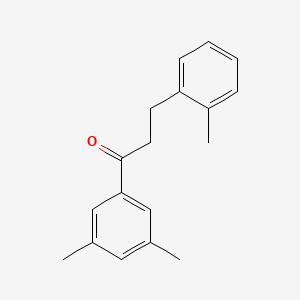

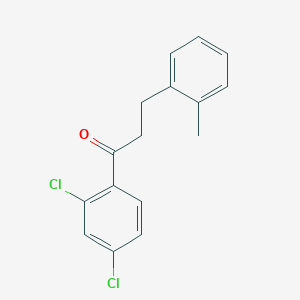

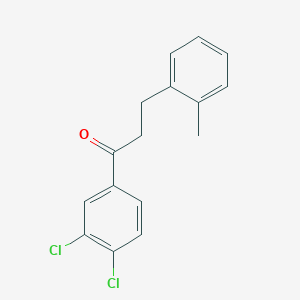

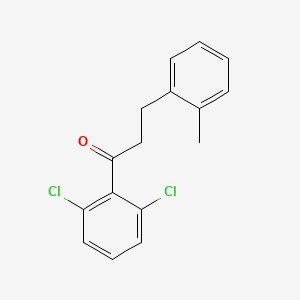

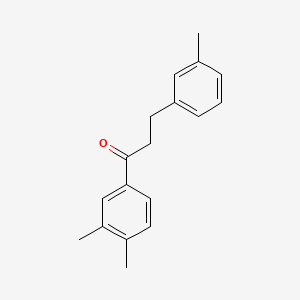

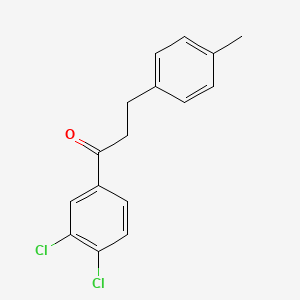

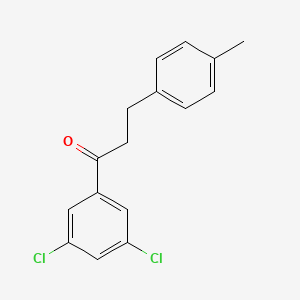

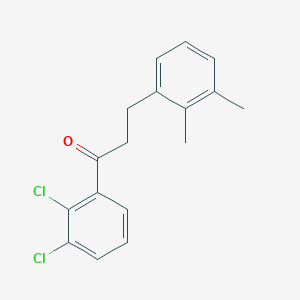

2’,3’-Dichloro-3-(2,3-dimethylphenyl)propiophenone is a heterocyclic organic compound . Its IUPAC name is 1-(2,3-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one .

Molecular Structure Analysis

The molecular formula of 2’,3’-Dichloro-3-(2,3-dimethylphenyl)propiophenone is C17H16Cl2O . The canonical SMILES representation is CC1=C(C(=CC=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C . The InChI key is QARRRVNNNGEKAP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of 2’,3’-Dichloro-3-(2,3-dimethylphenyl)propiophenone is 307.21 . It has a boiling point of 435.1ºC at 760 mmHg and a flash point of 183.5ºC . The density is 1.206g/cm³ .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of various chemical structures. For instance, it has been involved in the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, serving as a stable precursor and useful synthetic equivalent in chemical reactions (Chou & Tsai, 1991).

- It has been used in the preparation of novel copolymers of trisubstituted ethylenes and styrene, indicating its utility in polymer chemistry. These copolymers exhibit high glass transition temperatures, suggesting significant applications in materials science (Kim et al., 1999).

Physical and Structural Analysis

- In the field of crystallography, studies have been conducted on related compounds to understand their molecular and crystal structures. For example, research on 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone revealed insights into molecular interactions and structural configurations, which could be relevant for understanding the properties of 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (Bappalige et al., 2009).

Catalysis and Chemical Reactions

- This compound and its derivatives have been studied for their role in catalytic processes. For instance, tungsten(VI) complexes with aminobis(phenolato) donor ligands have been explored, showing potential for catalysis in various chemical reactions (Lehtonen & Sillanpää, 2004).

- Its derivatives have been investigated for electroactive properties, such as in the electro-oxidative polymerization of 3,5-dimethylthiophenol, indicating potential applications in electronic materials (Yamamoto et al., 1992).

Environmental and Analytical Chemistry

- Research has also been conducted on the toxicity and biodegradability of substituted phenols, which is crucial for understanding the environmental impact of these compounds. Such studies are essential for developing safe and sustainable chemical practices (O'Connor & Young, 1989).

properties

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-5-3-6-13(12(11)2)9-10-16(20)14-7-4-8-15(18)17(14)19/h3-8H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARRRVNNNGEKAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644649 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898793-23-2 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.